molecular formula C11H20N2O4 B3028970 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid CAS No. 436867-71-9

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

Cat. No.: B3028970
CAS No.: 436867-71-9
M. Wt: 244.29
InChI Key: ZCUAYUYDQUTSDE-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a compound of interest in various chemical syntheses and applications. Its derivatives and related compounds have been explored for their chemical properties and potential applications in organic synthesis. For instance, the compound (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid is utilized in chemical reactions involving ketones, diazo compounds, carbamates, and acylation processes. This compound showcases the versatility of tert-butoxycarbonylamino in facilitating complex chemical transformations, including metal-catalyzed reactions and esterification processes (Linder, Steurer, & Podlech, 2003).

Structural Studies

Structural analysis and conformational studies are crucial in understanding the properties of compounds like this compound and its analogs. For example, a pipecolic acid-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr, demonstrates the impact of tert-butoxycarbonyl groups on the molecule's conformation, adopting a type II' beta-turn conformation. This highlights the role of tert-butoxycarbonylamino in influencing the structural and conformational aspects of peptides and related compounds (Didierjean, Boussard, & Aubry, 2002).

Application in Synthesis of Biologically Active Compounds

Compounds featuring the tert-butoxycarbonylamino group, similar to this compound, are instrumental in synthesizing biologically active molecules. For instance, the discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors showcases the application of tert-butoxycarbonylamino derivatives in developing therapeutic agents. Such compounds exhibit inhibitory activities in enzyme assays and cell-based assays, demonstrating their potential in medical and pharmaceutical research (Chonan et al., 2011).

Safety and Hazards

The compound is potentially harmful if swallowed and may cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUAYUYDQUTSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660827
Record name 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436867-71-9
Record name 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
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3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
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3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
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3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
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3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
Reactant of Route 6
3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

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